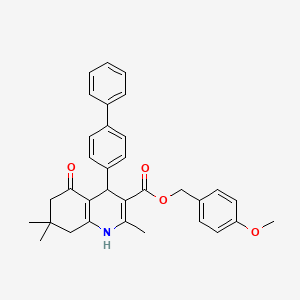

(4-Methoxyphenyl)methyl 2,7,7-trimethyl-5-oxo-4-(4-phenylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate

Description

The compound "(4-Methoxyphenyl)methyl 2,7,7-trimethyl-5-oxo-4-(4-phenylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate" is a quinoline derivative characterized by a 1,4,6,8-tetrahydroquinoline core. Key structural features include:

- Substituents: A 4-phenylphenyl group at position 4, a 4-methoxyphenylmethyl ester at position 3, and methyl groups at positions 2, 7, and 5.

Properties

IUPAC Name |

(4-methoxyphenyl)methyl 2,7,7-trimethyl-5-oxo-4-(4-phenylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33NO4/c1-21-29(32(36)38-20-22-10-16-26(37-4)17-11-22)30(31-27(34-21)18-33(2,3)19-28(31)35)25-14-12-24(13-15-25)23-8-6-5-7-9-23/h5-17,30,34H,18-20H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRLMPIRYMLKEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386711 | |

| Record name | (4-methoxyphenyl)methyl 2,7,7-trimethyl-5-oxo-4-(4-phenylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5805-16-3 | |

| Record name | (4-methoxyphenyl)methyl 2,7,7-trimethyl-5-oxo-4-(4-phenylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (4-Methoxyphenyl)methyl 2,7,7-trimethyl-5-oxo-4-(4-phenylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate is a member of the tetrahydroquinoline family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of tetrahydroquinoline derivatives typically involves multi-step organic reactions that yield compounds with significant biological potential. The specific compound features a complex structure that includes multiple functional groups conducive to biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of tetrahydroquinolines exhibit potent anticancer activity. For instance, a related compound was shown to inhibit the growth and proliferation of colorectal cancer (CRC) cells by inducing oxidative stress and autophagy through the PI3K/AKT/mTOR signaling pathway. This suggests that the compound can effectively disrupt cellular homeostasis in cancer cells, leading to cell death and reduced tumor growth .

Table 1: Summary of Biological Activities

The mechanism through which tetrahydroquinolines exert their effects often involves modulation of key signaling pathways. For example, the inhibition of NF-κB transcriptional activity has been noted in several studies involving tetrahydroquinoline derivatives. This pathway is crucial for cell survival and proliferation; thus, its inhibition can lead to increased apoptosis in cancer cells .

In vitro studies have shown that certain derivatives can significantly inhibit LPS-induced NF-κB activity, demonstrating their potential as anti-inflammatory agents as well .

Case Studies

- Colorectal Cancer Study : A study synthesized a series of tetrahydroquinoline derivatives and evaluated their effects on HCT-116 colorectal cancer cells. The most promising derivative exhibited significant antiproliferative effects at micromolar concentrations, highlighting its potential as a lead compound for further drug development .

- NF-κB Inhibition : Another research effort focused on synthesizing various tetrahydroquinoline derivatives to assess their ability to inhibit NF-κB activity. One derivative was found to be 53 times more effective than a reference compound in reducing NF-κB activity, showcasing the structural importance of the tetrahydroquinoline core for biological efficacy .

Scientific Research Applications

Structure

The compound features a quinoline core with various substituents that enhance its biological activity. The methoxy and phenyl groups contribute to its lipophilicity and potential interactions with biological targets.

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the development of new catalysts and materials.

Antimicrobial Activity

Studies have indicated that (4-Methoxyphenyl)methyl 2,7,7-trimethyl-5-oxo-4-(4-phenylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate exhibits antimicrobial properties against various bacterial strains. For instance:

- Case Study: A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents.

Anticancer Properties

Research has explored the compound's ability to inhibit cancer cell growth. It has shown promise in targeting specific pathways involved in tumor proliferation.

- Case Study: In vitro studies revealed that the compound could significantly reduce the viability of breast cancer cells by inducing apoptosis.

Medicine

The compound's biological activities have led to investigations into its medicinal applications. Its potential as an anticancer agent is particularly noteworthy:

- Mechanism of Action: The compound may inhibit key enzymes involved in cancer cell metabolism or interfere with signaling pathways essential for cell survival.

Industry

In industrial applications, (4-Methoxyphenyl)methyl 2,7,7-trimethyl-5-oxo-4-(4-phenylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate is being studied for its use in the development of advanced materials such as polymers and coatings with specific properties tailored for various applications.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s 4-phenylphenyl group increases hydrophobicity compared to methoxy or fluorophenyl analogs, which may enhance membrane permeability but reduce aqueous solubility .

- Synthetic Flexibility : Palladium-based methods (e.g., ) enable diverse aryl substitutions, while solvent-free Co-catalyzed routes () offer greener alternatives for simpler derivatives.

Pharmacological and Physicochemical Properties

Quinoline derivatives exhibit broad pharmacological activities, including:

- Anticancer: DNA intercalation or kinase inhibition (e.g., via planar quinoline core) .

- Antioxidant : Electron-donating groups (e.g., methoxy) enhance radical scavenging .

- Calcium Modulation : 1,4-dihydropyridine analogs act as L-type calcium channel blockers .

The target compound’s 4-phenylphenyl group may improve binding to hydrophobic pockets in biological targets, while the 4-methoxyphenyl ester could moderate reactivity. Comparatively, fluorophenyl derivatives () leverage electronegativity for stronger target interactions, and trifluoromethyl-containing analogs () may enhance blood-brain barrier penetration.

Crystallographic and Conformational Insights

- Target Compound : Structural data are unavailable, but analogs like Methyl 4-(4-methoxyphenyl)-... () adopt a twisted boat conformation in the dihydropyridine ring, with intermolecular hydrogen bonding (N–H⋯O) stabilizing crystal packing .

- Ethyl 4-phenyl-... (): Features a slightly distorted chair conformation in the cyclohexenone ring, influencing molecular packing and solubility .

Q & A

Q. What validation protocols are essential for confirming the compound’s biological activity in vivo?

- Methodological Answer :

- Dose-Response Studies : Administer escalating doses (1–100 mg/kg) in rodent models and measure plasma concentrations via LC-MS/MS .

- Biomarker Analysis : Corrogate activity with downstream biomarkers (e.g., cytokine levels for anti-inflammatory effects) .

- Positive/Negative Controls : Include reference compounds (e.g., dexamethasone for inflammation) and vehicle-only groups to validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.